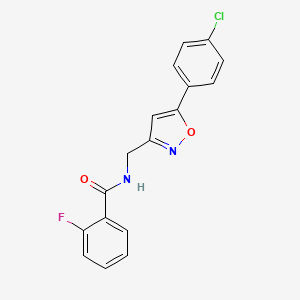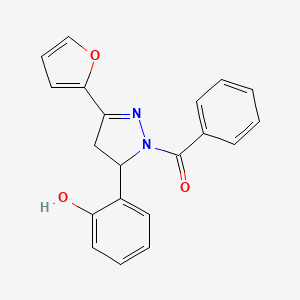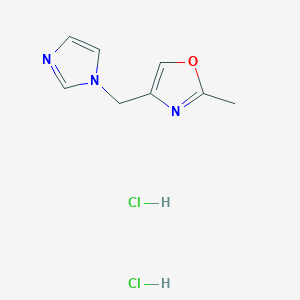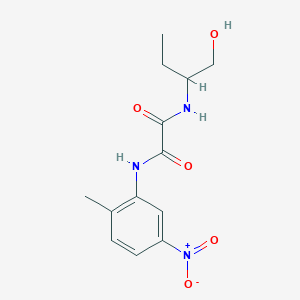
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide” is a compound that contains an isoxazole moiety. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Microwave Induced Synthesis of Fluorobenzamides
A study explored the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. These compounds, which bear a fluorine atom in the benzoyl group, were synthesized and showed significant activity against both bacterial and fungal strains. This suggests the potential for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide and similar compounds in antimicrobial research and applications (Desai, Rajpara, & Joshi, 2013).
Novel Antipsychotic Agents
Another study detailed the synthesis and pharmacological evaluation of novel antipsychotic agents, indicating the potential of such compounds in behavioral and neurological research. These findings might suggest avenues for investigating this compound in similar contexts, especially given the structural complexity and potential for bioactivity in related compounds (Wise et al., 1987).
Fluorescent Detection of Ions
Research into the development of fluorescent probes for detecting Zn2+/Cd2+ ions showcased the utility of carbazolone substituted 2-aminobenzamides. These compounds exhibit an "off–on" to "on–off" molecular switch, highlighting the potential for employing this compound in the design of fluorescent sensors for metal ions or other analytical applications (Xu et al., 2014).
Metabotropic Glutamate Receptor Imaging
A study focused on the synthesis and evaluation of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor type 1 in the rodent brain. This research area could be relevant for exploring the applications of this compound in neuroimaging and the study of neurological disorders (Fujinaga et al., 2012).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to interact with a variety of biological targets . For instance, some isoxazole derivatives have been designed as inhibitors for FLT3, a protein that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives often interact with their targets by binding to specific sites, thereby modulating the activity of the target . The presence of the isoxazole ring and the specific substitutions on it can significantly influence the compound’s interaction with its targets .
Biochemical Pathways
Isoxazole derivatives can influence a variety of biochemical pathways depending on their specific targets . For instance, FLT3 inhibitors can affect the signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The action of isoxazole derivatives can result in a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall therapeutic efficacy .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHDASFITURKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Bromopyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2389501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)

